molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B1216136 1,2-Dinitrobenzene CAS No. 25154-54-5

1,2-Dinitrobenzene

Cat. No.: B1216136
CAS No.: 25154-54-5
M. Wt: 168.11 g/mol
InChI Key: IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Description

Significance in Modern Chemical Research

In contemporary chemical research, 1,2-dinitrobenzene (B166439) serves multiple important roles. It is a critical intermediate in the synthesis of a wide array of organic compounds, including dyes , pigments , pharmaceuticals , and explosives chemicalbook.comsolubilityofthings.comontosight.ai. Its utility extends to its application as an oxidizing agent in specific synthetic pathways, notably in the Pictet-Spengler reaction for the synthesis of pyrroloquinoxalines, which are intermediates in pharmaceutical development sigmaaldrich.com. Furthermore, this compound has been investigated for its electrochemical properties and its role in electron donor-acceptor (EDA) complexes rsc.orgaip.org. It also finds use as an analytical reagent for measuring amine concentrations in organic compounds biosynth.com. Beyond its synthetic utility, this compound is recognized as part of the human exposome , being identified in human blood as a result of exposure, underscoring its relevance in environmental and toxicological studies hmdb.ca.

Historical Trajectories in Organic Chemistry

The study and synthesis of dinitrobenzenes, including the ortho isomer, are deeply intertwined with the evolution of organic chemistry, particularly in the areas of aromatic substitution and reaction mechanisms.

The initial synthesis of dinitrobenzenes typically involved the direct nitration of benzene (B151609) or nitrobenzene (B124822) using mixed acids (nitric acid and sulfuric acid). However, direct dinitration of benzene often leads to a mixture of isomers, with the meta isomer being predominant due to the meta-directing nature of the nitro group dtic.milchemicalbook.comresearchgate.netwikipedia.org. Achieving regioselective synthesis of the ortho isomer presented significant challenges in early organic chemistry.

Historical methods for preparing this compound often involved indirect routes. One notable approach is the Sandmeyer reaction , where 2-nitroaniline (B44862) is diazotized and subsequently treated with sodium nitrite (B80452) in the presence of a copper catalyst wikipedia.orgorgsyn.org. Another historical method involves the oxidation of 2-nitroaniline using oxidizing agents orgsyn.org. These early developments highlighted the difficulties in controlling the position of substitution on the benzene ring and spurred the investigation into more controlled synthetic strategies.

Over time, the understanding of aromatic substitution reactions and the development of new synthetic methodologies have significantly improved the preparation of this compound. A key advancement involved the use of protecting groups and blocking strategies to achieve regioselectivity. For instance, the amino group of aniline (B41778) can be acetylated to form acetanilide, which moderates its activating and ortho, para-directing influence, allowing for more controlled nitration. Subsequent steps, including the conversion of the amino group to a nitro group via diazotization and reaction with nitrite, have been refined youtube.comyoutube.com.

Mechanistic studies have elucidated the behavior of this compound in various reactions. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the nitro groups can be displaced, has been extensively studied rsc.orgarkat-usa.org. The presence of two electron-withdrawing nitro groups activates the benzene ring towards nucleophilic attack. Furthermore, the role of electron donor-acceptor (EDA) complexes has been identified in reactions involving this compound, such as its reaction with piperidine, where these complexes precede the formation of the sigma-intermediate rsc.org. Mechanistic investigations have also explored its reduction pathways, often yielding nitroanilines or diaminobenzenes depending on the reducing agent and conditions chemicalbook.comresearchgate.netnih.govacs.org. The understanding of these mechanisms has been crucial for optimizing synthetic routes and predicting reactivity.

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₄N₂O₄ solubilityofthings.combiosynth.comwikipedia.org
Molar Mass 168.11 g/mol solubilityofthings.combiosynth.comwikipedia.org
Appearance Pale yellow crystalline solid chemicalbook.comontosight.aiwikipedia.org
Melting Point 117–118 °C chemicalbook.comontosight.aibiosynth.comwikipedia.org
Boiling Point 318–319 °C chemicalbook.combiosynth.comwikipedia.org
Density 1.565–1.5734 g/cm³ solubilityofthings.combiosynth.comwikipedia.org
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., acetone, benzene, ethanol (B145695), chloroform) solubilityofthings.comontosight.aiwikipedia.org

Compound Name Table

this compound (ortho-dinitrobenzene)

Benzene

Nitrobenzene

2-Nitroaniline

1,3-Dinitrobenzene (meta-dinitrobenzene)

1,4-Dinitrobenzene (para-dinitrobenzene)

Benzidine

Diaminobenzene

Pyrroloquinoxalines

1,3-Dinitrotoluene

2,4-Dinitrophenol

1-Chloro-2,4-dinitrobenzene (B32670)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H
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InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID4024066
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Molecular Weight

168.11 g/mol
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Physical Description

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid.
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Boiling Point

606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F
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Flash Point

302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c.
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Solubility

0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05%
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57
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Vapor Density

5.79 (AIR= 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid.

CAS No.

528-29-0, 25154-54-5
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Melting Point

244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F
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Synthetic Methodologies and Reaction Design

Advanced Approaches to 1,2-Dinitrobenzene (B166439) Synthesis

Conversion from Precursor Compounds

Given the inefficiency of direct nitration, indirect routes starting from suitably substituted precursors are the preferred methods for synthesizing this compound. These methods circumvent the regioselectivity problem by introducing the nitrogen-containing groups in a controlled sequence.

The most common and effective laboratory synthesis of this compound begins with 2-nitroaniline (B44862). wikipedia.org This method involves a diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt. byjus.com

The synthesis proceeds in two main steps:

Diazotization : 2-nitroaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form 2-nitrobenzenediazonium chloride. chemicalnote.com The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which then reacts with the amine to form the diazonium salt. youtube.comunacademy.com

Nitrite Displacement : The resulting diazonium salt is then treated with a solution of sodium nitrite in the presence of a copper catalyst. wikipedia.org This leads to the replacement of the diazonium group (-N₂⁺) with a nitro group (-NO₂), yielding this compound.

This sequence is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile with the aid of a copper(I) salt. youtube.com

Synthesis of this compound from 2-Nitroaniline
StepReactantsReagentsProduct
1. Diazotization2-NitroanilineNaNO₂, HCl (aq)2-Nitrobenzenediazonium salt
2. Nitrite Displacement2-Nitrobenzenediazonium saltNaNO₂, Cu catalystThis compound

This table outlines the two-step conversion of 2-nitroaniline to this compound via a diazotization reaction followed by nitrite displacement.

Protecting groups offer a powerful strategy for controlling the regioselectivity of electrophilic aromatic substitution reactions. youtube.com To synthesize this compound from a more accessible starting material like aniline (B41778), the highly activating and ortho-, para-directing amino group (-NH₂) must be temporarily modified.

A common approach involves the following steps:

Protection : The amino group of aniline is protected, often by acylation with acetic anhydride to form acetanilide. study.com This converts the strongly activating -NH₂ group into the moderately activating N-acetyl group (-NHCOCH₃). This group is still an ortho-, para-director but is less reactive, which helps prevent multiple substitutions.

First Nitration : Nitration of acetanilide yields primarily the para-isomer (4-nitroacetanilide) due to the steric bulk of the N-acetyl group hindering attack at the ortho position.

Deprotection : The N-acetyl group is removed by hydrolysis to yield 4-nitroaniline.

Re-protection and Second Nitration : The amino group of 4-nitroaniline is protected again. A subsequent nitration is then performed. The N-acetyl group directs the new nitro group to the ortho position (position 2), and the existing nitro group directs it to the meta position (also position 2). This concerted directing effect leads to the formation of 2,4-dinitroacetanilide.

Final Conversion : The resulting compound can then be further manipulated. An alternative, more direct strategy to achieve ortho-dinitration involves blocking the para position of a protected aniline before nitration. For example, the amino group is protected as an acetamide, and then the para position is blocked using a reversible reaction like sulfonation. youtube.comyoutube.com A subsequent nitration will be directed to the ortho position. The blocking sulfonyl group can then be removed, and the protected amino group can be converted back to an amine and subsequently to a nitro group via diazotization. youtube.com

This multi-step process, while lengthy, allows for precise control over the placement of the nitro groups, enabling the synthesis of the otherwise difficult-to-obtain this compound isomer. youtube.com

Optimized Synthesis Parameters

The synthesis of this compound is complicated by the electronic properties of the nitro group, which is a strong deactivator and meta-director for electrophilic aromatic substitution. chemistrysteps.com Consequently, the direct nitration of nitrobenzene (B124822) predominantly yields 1,3-dinitrobenzene, with smaller amounts of the 1,2- (ortho) and 1,4- (para) isomers. acs.org Achieving a high yield and selectivity for this compound requires carefully optimized synthesis parameters, moving beyond traditional batch reactors to more controlled environments like continuous-flow microreactors. researchgate.netrug.nl

Solvent System Engineering for Enhanced Yield and Selectivity

The nitration of nitrobenzene is typically a liquid-liquid heterogeneous reaction, occurring between an organic phase (nitrobenzene) and an aqueous acidic phase (mixed nitric and sulfuric acids). acs.org The efficiency of this process is heavily dependent on the mass transfer between these two phases. Solvent system engineering aims to improve this interaction.

Catalytic Enhancements in Nitration Processes

The conventional catalyst for nitration is concentrated sulfuric acid, which facilitates the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. chemistrysteps.comchemguide.co.uk While effective, this system can lead to challenges in separation and waste acid treatment. Research into catalytic enhancements has explored alternative systems to improve efficiency and selectivity.

Modern approaches have focused on:

Phase-Transfer Catalysis : As mentioned, surfactants like SDS act as phase-transfer catalysts, enhancing the reaction at the phase interface. acs.org This method improves the interaction between reactants in the heterogeneous system without altering the fundamental catalytic role of sulfuric acid in generating the electrophile.

Solid Acid Catalysts : While much of the research has focused on the mononitration of benzene (B151609), solid acid catalysts such as sulfated silica (SO₄/SiO₂) and various zeolites represent a significant area of development. researchgate.netresearchgate.net These catalysts offer potential advantages, including easier separation from the reaction mixture, reduced corrosion, and the possibility of being regenerated and reused. Their porous structure can also influence the regioselectivity of the reaction, potentially favoring one isomer over another.

In a study utilizing a continuous-flow microreactor, the combination of optimized reaction conditions with SDS as a surfactant minimized the selectivity of p-dinitrobenzene to just 0.44%. researchgate.net

Reaction Condition Control for Minimizing Byproduct Formation

Precise control over reaction conditions is paramount for minimizing the formation of byproducts such as the undesired p-dinitrobenzene isomer, nitrophenols, and over-nitrated products like trinitrobenzene (TNB). acs.orgresearchgate.net Continuous-flow microreactors offer superior control over traditional batch reactors due to their high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature regulation. rug.nlresearchgate.net

Key parameters that must be controlled include:

Temperature : The second nitration step requires more severe conditions than the first. chemistrysteps.comrug.nl Studies in microreactors have identified optimal temperatures, such as 70°C, to achieve high yields (over 99%) while managing byproduct formation. researchgate.netnih.gov

Residence Time : Microreactors enable very short and precisely controlled residence times. A residence time of just 4 minutes has been shown to be sufficient for achieving a high yield of dinitrobenzene, minimizing the opportunity for subsequent reactions that form TNB and other impurities. rug.nlresearchgate.net

Acid Concentration : The concentration of sulfuric acid is critical. While it is needed to generate the nitronium ion, concentrations exceeding 74.5% have been shown to promote the formation of trinitrobenzene. acs.org Therefore, maintaining the acid concentration below this threshold is crucial for suppressing this key byproduct. nih.gov

The use of a microreactor system significantly reduced hazardous nitrophenol byproducts to 112 ppm, a substantial improvement from the 509 ppm observed in conventional batch processes. researchgate.netresearchgate.net

Effect of Synthesis Parameters on Byproduct Formation in Nitrobenzene Nitration

ParameterConditionEffect on ByproductsReference
Reactor Type Microreactor vs. Batch ReactorMicroreactors significantly lower p-dinitrobenzene selectivity and minimize nitrophenol and trinitrobenzene formation. researchgate.net
Temperature Optimized at 70 °CBalances high conversion rate with minimized thermal degradation and side reactions. nih.gov
Residence Time Optimized at 4 minutesAchieves high dinitrobenzene yield (>99%) while preventing over-nitration to trinitrobenzene. researchgate.net
Sulfuric Acid Concentration Maintained below 74.5%Significantly suppresses the formation of trinitrobenzene. acs.org
Additive (Surfactant) 0.05 mol % Sodium Dodecyl Sulfate (SDS)Minimizes p-dinitrobenzene selectivity to 0.44% and reduces nitrophenols. nih.gov

Novel Synthetic Pathways to Substituted this compound Derivatives

Because the direct dinitration of benzene is not selective for the 1,2-isomer, novel synthetic pathways have been developed that utilize protecting groups and alternative reaction mechanisms to achieve the desired substitution pattern and to synthesize more complex derivatives.

A multi-step pathway involving protecting group chemistry provides a classic solution to overcome the meta-directing influence of the nitro group. youtube.comyoutube.com This strategy involves the following sequence:

Nitration : Benzene is first nitrated to form nitrobenzene using a standard mixture of nitric and sulfuric acids. youtube.com

Reduction : The nitro group is reduced to an amino group (-NH₂) to form aniline. This can be achieved using reagents such as iron in acid (Fe/HCl) or through catalytic hydrogenation. youtube.com The amino group is an ortho-, para-director.

Protection of the Amine : The highly reactive amino group must be protected to prevent it from being protonated under the strongly acidic conditions of subsequent steps. This is typically done by reacting aniline with acetyl chloride to form acetanilide, converting the amine into a less basic amide. The amide group remains an ortho-, para-director. youtube.comyoutube.com

Blocking the Para Position : To ensure the next substituent is added at the ortho position, the more sterically accessible para position is reversibly blocked, commonly through sulfonation with fuming sulfuric acid to add a sulfonic acid (-SO₃H) group. youtube.com

Second Nitration : With the para position blocked and an ortho-, para-directing group on the ring, a second nitration reaction will selectively add a nitro group at the ortho position. youtube.comyoutube.com

Deprotection and Oxidation : The sulfonic acid group is removed by treatment with dilute acid. The protecting acetyl group is hydrolyzed from the amide, and finally, the amino group is oxidized back to a nitro group using a powerful oxidizing agent like trifluoroperoxyacetic acid (CF₃CO₃H) to yield the final this compound product. youtube.comyoutube.com

Other novel pathways focus on using dinitro-substituted precursors to build more complex molecules. For instance, some research has focused on synthesizing novel 1,2,4-triazole derivatives that contain a 2,4-dinitrophenylthio group. researchgate.net In this approach, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with various triazole-thiones. The strongly electron-withdrawing nitro groups activate the benzene ring for nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by the sulfur nucleophile of the triazole, creating a new carbon-sulfur bond and yielding a complex substituted dinitrobenzene derivative. researchgate.net Similarly, dinitrophenothiazine derivatives have been synthesized by reacting a substituted dinitrodiphenyl ether with sulfur and iodine, demonstrating the use of dinitro compounds as building blocks for fused heterocyclic systems. brieflands.com

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a hallmark of electron-deficient aromatic systems like 1,2-DNB. The nitro groups activate the ring towards attack by nucleophiles, often leading to the displacement of a leaving group or, in some cases, the nitro group itself.

The reaction of 1,2-DNB with primary aliphatic amines, such as n-butylamine and s-butylamine, has been studied extensively. These reactions typically follow second-order kinetics, with the rate being directly proportional to the concentration of both the dinitrobenzene and the amine rsc.org. The general SNAr mechanism involves the formation of a Meisenheimer complex (MC), an anionic intermediate stabilized by the electron-withdrawing nitro groups, followed by the departure of a leaving group researchgate.netuchile.clresearchgate.net.

The rate-determining step can vary depending on the specific reaction conditions. In some instances, the initial nucleophilic attack by the amine on the dinitrobenzene ring, leading to the formation of the MC, is the slowest step researchgate.net. Conversely, in other scenarios, the decomposition of the pre-formed Meisenheimer complex, involving the expulsion of the leaving group, can be the rate-limiting process researchgate.net.

The choice of solvent profoundly impacts the kinetics and mechanism of SNAr reactions involving 1,2-DNB and amines researchgate.netuchile.clarkat-usa.org. Polar solvents generally accelerate these reactions compared to non-polar ones. For instance, solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often found to be highly effective media for SNAr processes uchile.clresearchgate.netnih.gov.

The polarity of the solvent influences the stability of the Meisenheimer complex and the transition states involved in the reaction. Polar protic solvents, such as water or alcohols, can affect nucleophile aggregation and participate in hydrogen bonding, which can alter reaction rates and pathways differently than polar aprotic solvents researchgate.netarkat-usa.orgscholaris.ca. For example, water's strong hydrogen-bonding ability can hinder the formation of electron donor-acceptor (EDA) complexes, potentially impacting reaction initiation nih.gov. The transition from non-polar to polar solvents can also shift the rate-determining step from nucleophile addition to leaving group departure researchgate.net.

Table 1: Comparative Solvent Effects on SNAr Reaction Rates (Illustrative)

SolventRelative Rate (vs. Toluene)Notes
Toluene (B28343)1 (Reference)Non-polar aprotic solvent
AcetoneSignificantly HigherPolar aprotic solvent, known to accelerate SNAr
AcetonitrileHigherPolar aprotic solvent, effective for SNAr
DMFHigherPolar aprotic solvent, often shows high rates
WaterLowerPolar protic solvent, can hinder EDA complex formation, may affect solvation

Table 2: Relative Stability of EDA Complexes with Dinitrobenzene Isomers (Illustrative)

Electron AcceptorElectron Donor (Amine)Relative Stability Constant (Ks)Notes
1,2-Dinitrobenzene (B166439)AmineHighForms stable EDA complexes, potentially influencing reaction pathways.
1,3-DinitrobenzeneAmineMediumLess stable than 1,2-DNB with the same amine donor.
1,4-DinitrobenzeneAmineLowerLeast stable among the isomers with the same amine donor.

Note: The data presented are qualitative based on the findings that 1,2-DNB exhibits a higher stability constant (Ks) order compared to its isomers for a given amine donor cdnsciencepub.com. Specific numerical values are not provided in the source.

Base catalysis is a common feature in SNAr reactions involving amine nucleophiles, often linked to rate-limiting proton transfer steps chimia.chajol.infoacs.org. The presence of a base, whether it is the amine nucleophile itself or an added base, can accelerate the reaction. This catalysis can occur through mechanisms such as the Specific Base-General Acid (SB-GA) pathway, where the base assists in the departure of the leaving group ajol.info.

Table 3: Influence of Bases on SNAr Reaction Rates (General Observations)

Additive/ConditionEffect on RateProposed Mechanism/Role
Amine NucleophileCatalyticCan act as both nucleophile and base, facilitating proton transfer steps.
Added Base (e.g., Pyridine, Triethylamine)CatalyticAccelerates reaction, potentially via specific base-general acid (SB-GA) mechanisms, assisting leaving group departure or stabilizing intermediates.
Protic SolventsModulatoryCan influence base catalysis by affecting hydrogen bonding and nucleophile/base solvation.

Note: Specific quantitative data on base catalysis for 1,2-DNB with amines were not presented in a tabular format. The table summarizes general mechanistic roles of bases in SNAr reactions.

Substitution of Nitro Groups

Beyond the typical displacement of halogens or other leaving groups, the nitro groups themselves in activated aromatic systems can be displaced by potent nucleophiles nih.govnih.govscielo.bracs.orgnih.gov. This process is particularly relevant in the metabolism of 1,2-DNB, where displacement by glutathione (B108866) is a significant pathway nih.gov. Nucleophiles such as hydroxide (B78521) ions have been shown to substitute nitro groups in related dinitrobenzene derivatives scielo.br.

In systems with multiple activating groups, such as 4,5-difluoro-1,2-dinitrobenzene, a sequence of substitutions can occur. For example, a thiol nucleophile can displace a fluorine atom, followed by the displacement of a nitro group, demonstrating the lability of the nitro substituent under appropriate conditions nih.gov. The displacement of nitro groups is recognized as a synthetically useful transformation acs.org.

Mechanistic Insights into Nitro Group Displacement

The displacement of a nitro group from an activated aromatic ring shares mechanistic similarities with SNAr reactions involving halide leaving groups, often proceeding via an addition-elimination pathway scielo.bracs.org. Theoretical calculations can provide valuable insights into the energy barriers and transition states associated with these processes, helping to elucidate the detailed mechanism of nitro group departure acs.org. While nitro group reduction is a common metabolic fate for nitroaromatics, the displacement of the nitro group by nucleophiles like glutathione represents a distinct and important metabolic route for this compound nih.gov.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of 1,2-dinitrobenzene (B166439). Computational analyses focus on the distribution and energy of these orbitals to predict reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals, often called the frontier orbitals, are key players in chemical reactions. researchgate.net The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.comresearchgate.net

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups significantly influences the energy and distribution of these frontier orbitals. In nitrobenzene (B124822), the LUMO is characterized by a π* antibonding orbital, indicating regions susceptible to electron acceptance. researchgate.net In this compound, the presence of a second nitro group further lowers the energy of the LUMO, enhancing its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on related nitroaromatic compounds have shown that the LUMO of nitrobenzene lies at a lower energy level than that of benzene (B151609), facilitating electron transfer and leading to fluorescence quenching in sensing applications. researchgate.net The addition of more nitro groups tends to decrease the HOMO-LUMO gap, increasing the molecule's reactivity.

Calculated Frontier Orbital Energies for Related Nitroaromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Methodology
Nitrobenzene-7.472-2.716DFT
2-Nitrotoluene-7.258-2.579DFT
2,4,6-Trinitrophenol-8.678-4.162DFT

This table presents DFT-calculated HOMO and LUMO energy values for related nitroaromatic compounds to illustrate electronic trends. The data is sourced from studies focused on these specific molecules for comparison purposes. researchgate.net

Quantum chemical calculations are widely used to determine fundamental electronic properties such as ionization potential (IP), electron affinity (EA), and electronegativity (χ). The IP is the energy required to remove an electron, while the EA is the energy released upon adding an electron. dovepress.com Electronegativity, a measure of an atom's ability to attract electrons, and chemical hardness (η), a measure of resistance to charge transfer, can be derived from these values.

Various ab initio and DFT methods are employed to calculate these properties for nitro-containing compounds, which are often components of energetic materials. dovepress.com For instance, the electron affinity of the related isomer, para-dinitrobenzene, has been determined through a combination of photoelectron imaging and supporting electronic structure calculations to be 1.99 ± 0.01 eV. rsc.org

Computational studies on a range of explosives, including 2,4,6-trinitrotoluene (B92697) (TNT), have utilized methods like MP2, CBS-QB3, and various DFT functionals (B3LYP, CAM-B3LYP, ωB97XD, B2PLYP) with different basis sets to calculate IP and EA. dovepress.comdovepress.com These studies have shown that the choice of computational method is more critical than the basis set for achieving accurate IP values. dovepress.com For electron affinity, MP2 and B2PLYPD methods have been found to predict values closest to the high-level CBS-QB3 benchmark. dovepress.com The presence of nitro groups generally leads to exothermic reduction potentials, indicating a favorable electron affinity. dovepress.com

Calculated Electronic Properties of a Related Nitroaromatic Compound (TNT)

PropertyMethodBasis SetCalculated Value (eV)
Ionization Potential (Adiabatic)B3LYP6-31+G(d,p)9.50
Ionization Potential (Adiabatic)B2PLYPD6-31+G(d,p)9.76
Ionization Potential (Adiabatic)CBS-QB3-9.87
Electron Affinity (Vertical)MP26-311+G(3df,2p)1.57
Electron Affinity (Vertical)B2PLYPD6-311+G(3df,2p)1.67
Electron Affinity (Vertical)CBS-QB3-1.74

This table shows calculated ionization potential and electron affinity for 2,4,6-trinitrotoluene (TNT) to exemplify the application of different computational methods to nitroaromatic compounds. dovepress.comdovepress.com

Quantum Chemical Calculations of Reaction Energetics

Understanding the energy changes that occur during a chemical reaction is crucial for predicting its feasibility, rate, and mechanism. Quantum chemical calculations provide a means to map out potential energy surfaces, identify transition states, and determine activation energies.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms and energetics due to its favorable balance of accuracy and computational cost. coe.edu DFT methods are used to investigate reaction coordinate diagrams, locate transition states, and interpret the thermochemistry of chemical reactions. coe.edu

For dinitrobenzene isomers, DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been employed to compute the torsional potential energy surfaces. These calculations provide insight into the energy barriers associated with the rotation of the two nitro groups relative to the benzene ring, which is influenced by steric hindrance and bond hybridization.

In the broader context of nitroaromatic compounds, DFT is used to model complex reaction pathways, such as thermal decomposition and nucleophilic aromatic substitution. For example, studies on the decomposition of related energetic materials model various unimolecular and bimolecular reaction pathways to determine activation energies and identify the most likely initial steps of decomposition. researchgate.net Similarly, DFT has been used to investigate the stereoselective mechanisms of cycloaddition reactions involving various organic molecules. rsc.org

Before DFT became widespread, ab initio Hartree-Fock (HF) methods and semi-empirical approaches were the primary tools for computational chemistry. Ab initio methods, such as Self-Consistent Field (SCF), solve the Schrödinger equation without empirical parameters but are computationally demanding. Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. uomustansiriyah.edu.iq

Methods like MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de They are significantly faster than ab initio or DFT methods, making them suitable for larger molecules. uomustansiriyah.edu.iq These methods are parameterized to reproduce experimental data, often heats of formation, rather than total energies. uni-muenchen.de

Semi-empirical methods have been applied to calculate the heats of formation for aromatic nitro compounds. One study noted that for this compound, the predicted enthalpy of formation can deviate from experimental values, highlighting potential inaccuracies in either the computational model or the experimental data. unlp.edu.ar More recent developments, such as the PDDG/PM3 and PDDG/MNDO methods, have shown improved accuracy for calculating heats of formation for compounds containing C, H, N, and O atoms compared to standard versions. researchgate.netias.ac.in

Overview of Common Semi-Empirical Methods

MethodFull NameUnderlying ApproximationKey Features
MNDOModified Neglect of Diatomic OverlapNDDOParameterizes one-center two-electron integrals from spectroscopic data. uomustansiriyah.edu.iq
AM1Austin Model 1NDDOImproves upon MNDO, particularly for heats of formation.
PM3Parametric Model number 3NDDORe-parameterization of AM1 using a larger set of molecular properties. uomustansiriyah.edu.iq

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation method that combines the accuracy of QM for a chemically active region with the efficiency of MM for the surrounding environment. wikipedia.org This approach is particularly valuable for studying reactions in large, complex systems like enzymes or in solution, where the environment can significantly influence reactivity. nih.govscispace.com

In a QM/MM simulation, the part of the system where bond-breaking or bond-forming occurs (e.g., the this compound molecule and a reacting partner) is treated with a QM method (like DFT). The rest of the system, such as solvent molecules, is described using a classical MM force field. scispace.com The interaction between the QM and MM regions is a critical aspect of the methodology, with different "embedding" schemes (mechanical, electronic, or polarized) used to describe how the two regions influence each other. wikipedia.org

While the application of QM/MM is more common for large biomolecular systems, the methodology is also applied to study organic reactions in solution. nih.govresearchgate.net For a molecule like this compound, a QM/MM simulation could be used to model a nucleophilic substitution reaction in an aqueous or organic solvent. The solute and the immediate interacting solvent molecules would constitute the QM region, allowing for an accurate description of charge redistribution and bond changes during the reaction, while the bulk solvent would be treated with MM to account for environmental effects on the reaction's free energy profile. frontiersin.org

Mechanistic Modeling and Digital Simulation

Mechanistic modeling and digital simulation are pivotal in bridging the gap between theoretical concepts and experimental outcomes. These approaches allow for the dynamic simulation of chemical reactions and electrochemical events, providing a quantitative understanding of the underlying processes.

Computational chemistry, particularly Density Functional Theory (DFT), has been successfully employed to elucidate the reaction pathways for the formation of dinitrobenzene isomers through the electrophilic aromatic substitution (EAS) nitration of nitrobenzene. researchgate.netresearchgate.net Studies utilizing DFT methods at the B3LYP/6-311G(d,p) level have shown that this EAS reaction proceeds via a two-step mechanism. researchgate.net

The first step, which is the rate-determining step, involves the electrophilic attack of the nitronium ion (NO₂⁺) on the nitrobenzene ring. researchgate.net This leads to the formation of a tetrahedral cation intermediate, often referred to as a σ-complex or Wheland intermediate. researchgate.netresearchgate.net The subsequent step is a rapid, barrierless proton abstraction from this intermediate, which restores the aromaticity of the ring to form the dinitrobenzene product. researchgate.net

Transition state analysis for the initial electrophilic attack reveals the energetic barriers for the formation of ortho-, meta-, and para-dinitrobenzene. The Gibbs free energy profiles calculated for the reaction paths show distinct activation energies for each isomer, which is crucial for understanding the reaction's selectivity. researchgate.net

Calculated Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔG) for the Nitration of Nitrobenzene. researchgate.net
Reaction PathwayΔG‡ (kcal/mol)ΔG of Intermediate Formation (kcal/mol)
ortho (to this compound)16.616.0
meta (to 1,3-Dinitrobenzene)15.111.5
para (to 1,4-Dinitrobenzene)17.713.8

The data indicates that the formation of all three dinitrobenzene isomers is kinetically controlled, as the initial electrophilic attack is the rate-determining step. researchgate.net

The electroreduction of this compound has been extensively studied through a combination of electroanalytical techniques, like cyclic voltammetry, and digital simulations. semanticscholar.orgresearchgate.net These integrated studies, performed in aprotic solvents such as dimethylformamide (DMF), have provided a detailed mechanism for the reduction process. semanticscholar.orgresearchgate.net

The electrochemical reduction involves the sequential transfer of electrons to the this compound molecule, leading to the formation of a radical anion (DNB•⁻) and subsequently a dianion (DNB²⁻). semanticscholar.org Digital simulations are used to model the cyclic voltammograms, allowing for the determination of kinetic parameters for the chemical reactions that follow the electron transfers. researchgate.net

In the presence of proton donors like phenol, the electroreduction mechanism becomes more complex. The rate-determining step at the potential of the first reduction wave is the protonation of the initially formed this compound radical anion. researchgate.net At more negative potentials corresponding to the second reduction wave, the dianion is formed and subsequently protonated. researchgate.net Digital simulation of experimental data from techniques like chronoamperometry allows for the precise calculation of these protonation rate constants. researchgate.net

Kinetic Data for the Protonation of this compound Anions by Phenol in DMF. researchgate.net
Reacting SpeciesProcessRate Constant (k) (L·mol⁻¹·s⁻¹)Resulting Number of Electrons Transferred
1,2-DNB Radical Anion (DNB•⁻)Protonation103 ± 133 (leading to azoxy compounds)
1,2-DNB Dianion (DNB²⁻)Protonation265 ± 604 (leading to 2-nitrophenylhydroxylamine)

These simulations confirm that the selectivity of the electroreduction process is governed by the reactions of the intermediate radical anions. semanticscholar.orgresearchgate.net The transformation typically involves only one of the two nitro groups, leading to products such as 2-nitrophenylhydroxylamine. semanticscholar.orgresearchgate.net

Computational Prediction of Reactivity and Selectivity

Computational methods are highly effective in predicting the reactivity of molecules and the selectivity of their reactions. For nitroaromatic compounds, conceptual DFT provides a framework for using calculated molecular properties as reactivity descriptors. niscpr.res.inhakon-art.com

In the case of the nitration of nitrobenzene to form dinitrobenzene, DFT calculations of the activation energies for the ortho, meta, and para pathways directly predict the reaction's regioselectivity. The calculations show that the transition state leading to the meta product has the lowest activation energy (15.1 kcal/mol), while the ortho (16.6 kcal/mol) and para (17.7 kcal/mol) transition states are higher in energy. researchgate.net This computational result explains the experimental observation that m-dinitrobenzene is the major product, while o-dinitrobenzene (this compound) and p-dinitrobenzene are minor products. researchgate.netresearchgate.net The product distribution is therefore under kinetic control. researchgate.net

Beyond transition state analysis, various DFT-derived descriptors can predict reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. niscpr.res.in

Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. niscpr.res.inhakon-art.com

Fukui Functions: These local reactivity descriptors indicate the most likely sites for nucleophilic or electrophilic attack within a molecule. hakon-art.com

By calculating these and other descriptors, such as chemical potential and molecular hardness, a quantitative prediction of the chemical reactivity and stability of this compound and related compounds can be achieved. niscpr.res.inhakon-art.com These computational tools are invaluable for rationalizing observed reactivity patterns and guiding the design of new chemical syntheses. hakon-art.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Reagent and Intermediate

1,2-Dinitrobenzene (B166439) is a valuable intermediate, primarily due to the reactivity of its two nitro groups, which can be readily transformed into other functionalities, most notably amines. This conversion unlocks pathways to a wide array of complex molecules.

Role as an Oxidizing Agent in Heterocycle Synthesis (e.g., Pyrroloquinoxalines)

In certain synthetic contexts, this compound functions as an internal oxidizing agent. A notable example is in the iron-catalyzed, one-pot synthesis of quinoxalines from vicinal diols. nih.govresearchgate.net In this transfer hydrogenation process, the vicinal diol serves as a hydrogen donor, becoming oxidized to a 1,2-dicarbonyl compound. nih.gov Concurrently, this compound acts as the hydrogen acceptor, undergoing in situ reduction to 1,2-diaminobenzene. nih.govrsc.org The two intermediates, generated in the same pot, then undergo a condensation reaction to form the final quinoxaline (B1680401) product. nih.gov This methodology is advantageous as it avoids the need for external oxidizing or reducing agents and generates water as the only significant byproduct. nih.govrsc.org The reaction of this compound with a vicinal diol has been shown to produce the desired quinoxaline in high yield (81%). nih.govresearchgate.net While not directly starting from this compound, related iron-catalyzed transfer hydrogenation methods are used to synthesize pyrrolo[1,2-α]quinoxalines from 1-(2-nitrophenyl)pyrroles and alcohols, where the nitro group is similarly reduced. nih.gov

Precursor for Diaminobenzene and Derivatives

The most prominent application of this compound in synthesis is as a precursor to o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene or benzene-1,2-diamine). wikipedia.org This transformation is achieved through the reduction of both nitro groups, a reaction that can be accomplished using various methods. google.com Catalytic hydrogenation is a common industrial approach, employing catalysts such as skeleton nickel (Raney Ni) under hydrogen pressure in a solvent like methanol (B129727) or ethanol (B145695). google.com Other effective laboratory-scale methods include reduction with zinc powder in ethanol or using palladium on activated carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate. wikipedia.orgchemicalbook.com The resulting o-phenylenediamine is a crucial building block for a vast number of heterocyclic compounds, including those used in plant protecting agents and heat-resistant polymers. wikipedia.orggoogle.com

Selected Methods for the Reduction of this compound
Catalyst/ReagentSolventConditionsProductYieldReference
Skeleton Nickel (Raney Ni)Methanol0.25–4.0 MPa H₂, 80 °Co-PhenylenediamineHigh google.com
10% Pd/C, Ammonium FormateMethanolBall milling, 1.5 ho-Phenylenediamine99% chemicalbook.com

Synthesis of Polyamides and Azo Dyes

The conversion of this compound to o-phenylenediamine provides a direct link to the synthesis of polymers and dyes. Aromatic diamines, such as o-phenylenediamine, are essential monomers for the production of high-performance polyamides. These polymers are typically synthesized through polycondensation reactions between a diamine and a dicarboxylic acid or its more reactive derivative, such as a diacid chloride. ncl.res.in The resulting polyamides often exhibit desirable properties like high thermal stability. ncl.res.in

Similarly, o-phenylenediamine is a precursor for various dyes, particularly azo dyes. The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.govunb.ca In the first step, a primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.govrsc.org The resulting diazonium salt then acts as an electrophile and is coupled with an electron-rich aromatic compound (the coupling component) to form the azo compound, characterized by the -N=N- linkage. nih.gov While intermolecular azo coupling can occur, the ortho-disposition of the amino groups in o-phenylenediamine also allows for intramolecular cyclization to form other important heterocyclic structures like benzotriazole. stackexchange.com

Iron-Catalyzed Synthesis of Quinoxalines and Benzimidazoles

Recent advancements in catalysis have highlighted the use of non-precious metals like iron for synthesizing valuable heterocyclic compounds. This compound is a key starting material in the iron-catalyzed, one-pot synthesis of quinoxalines. nih.govrsc.org This process utilizes a transfer hydrogenation mechanism where a vicinal diol acts as the hydrogen source. researchgate.net A tricarbonyl(η4-cyclopentadienone)iron complex, known as the Knölker complex, effectively catalyzes both the oxidation of the alcohol and the reduction of the dinitrobenzene. nih.govrsc.org The in situ generated 1,2-diaminobenzene and dicarbonyl compound then condense to form the quinoxaline ring system in yields ranging from 49–98%. nih.gov

This reaction pathway can also lead to the formation of benzimidazoles as byproducts. nih.gov Benzimidazoles can be synthesized more directly in one-pot reactions starting from 1,2-dinitroarenes and aldehydes using a multifunctional cobalt-based catalyst in water. nih.gov Iron-catalyzed multicomponent reactions have also been developed for benzimidazole (B57391) synthesis, though these often start from precursors other than dinitrobenzene. nih.gov

Iron-Catalyzed Synthesis of 2,3-diphenylquinoxaline (B159395) nih.gov
Reactant 1Reactant 2Catalyst SystemYield
This compound1,2-Diphenylethane-1,2-diol(η4-Cyclopentadienone)iron complex, Trimethylamine N-oxide81%

Cascade Syntheses of Pyrroles

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. Methodologies have been developed for the cascade synthesis of N-substituted pyrroles directly from nitroarenes. rsc.orgacs.orgnih.gov These processes typically begin with the (transfer) hydrogenation of the nitroarene to the corresponding aniline (B41778) derivative, which then undergoes an acid-catalyzed Paal–Knorr condensation with a 1,4-dicarbonyl compound. rsc.orgrsc.org This approach, while not specifically detailed for this compound, is broadly applicable to nitro-substituted aromatic compounds. nih.gov Catalysts for these transformations include earth-abundant metals like cobalt and iron, as well as metal-free systems, using benign reductants such as molecular hydrogen or formic acid. rsc.orgnih.govrsc.org This strategy offers excellent step economy and functional group tolerance, making it a powerful tool for constructing complex molecules. nih.gov

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. fortunejournals.com The this compound framework, with its electron-deficient aromatic ring and two polar nitro groups, is well-suited to participate in such interactions. The interpretation of these non-covalent interactions is fundamental to understanding molecular recognition and self-assembly. researchgate.net

Research on dinitrobenzoate anions, which are derivatives of dinitrobenzene, demonstrates the significant role these structures play in directing the assembly of complex architectures. mdpi.com Analysis of crystal structures reveals that non-covalent interactions, including π-π stacking, NO-π interactions, and interactions between nitro groups (NO₂-NO), have a profound effect on the crystal packing of metal-ligand complexes. mdpi.com These interactions are highly directional and can have energies comparable to hydrogen bonds. mdpi.com In some cases, these non-covalent forces can lead to significant distortion of a metal core's geometry or drive the formation of extended polymeric structures instead of discrete molecular ones. mdpi.com The specific arrangement of these weak interactions can dictate the final supramolecular assembly, highlighting the importance of the dinitrobenzene moiety as a structural and functional element in crystal engineering and materials design. mdpi.com

Formation of Electron Donor-Acceptor (EDA) Complexes

This compound is a notable electron acceptor in the formation of Electron Donor-Acceptor (EDA) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-poor acceptor molecule. The resulting molecular aggregate often exhibits a characteristic charge-transfer band in the visible light spectrum, a feature that can be harnessed for photochemical reactions.

Research has shown that this compound readily forms EDA complexes with various electron donors, such as tertiary amines. For instance, when combined with tri-n-butylamine in acetonitrile (B52724), a distinct color change and a significant red shift in the UV-Vis spectrum are observed, indicating the formation of a ground-state EDA complex. researchgate.net This complex possesses a visible light absorption charge-transfer band, which upon excitation, can initiate a single electron transfer (SET) process. researchgate.net

The stability and reactivity of these EDA complexes are influenced by factors such as the steric and electronic properties of the donor molecule. Studies involving aliphatic amines as n-donors have revealed that the stability of the EDA complex is also dependent on the isomeric form of the dinitrobenzene, with this compound often showing distinct reactivity. These EDA complexes are considered key intermediates in aromatic nucleophilic substitution reactions.

Electron DonorKey FindingsPotential Applications
Tertiary Amines (e.g., tri-n-butylamine)Forms a ground-state EDA complex with a visible light absorption charge-transfer band. researchgate.netPhotocatalysis, Dioxygen Activation. researchgate.netresearchgate.net
Aliphatic AminesStability of the EDA complex is influenced by steric effects of the amine. Considered intermediates in nucleophilic aromatic substitution.Organic Synthesis.

Binding with Lipophilic Molecules and Encapsulation Strategies

The interaction of this compound with lipophilic molecules and its encapsulation are areas of interest in supramolecular chemistry. One study has reported that this compound exhibits biological properties that include binding to fatty acids. biosynth.com

In the realm of encapsulation, research has demonstrated the preferential binding and encapsulation of this compound by synthetic host molecules. A study utilizing an endo-functionalized bis-urea molecular receptor showed the formation of a stable inclusion complex with this compound. nih.gov This binding is facilitated by a combination of noncovalent interactions, including hydrogen bonding, C-H···π interactions, and dipole-dipole interactions. nih.gov The encapsulation of this compound within the π-electron-rich cavity of this macrocycle was confirmed by spectroscopic methods, which showed characteristic shifts in the vibrational and NMR spectra of the guest molecule. nih.gov The formation of this host-guest complex is a spontaneous and thermodynamically favorable process. nih.gov

Interacting Molecule/SystemInteraction TypeKey Findings
Fatty AcidsBindingExhibits biological properties involving binding to fatty acids. biosynth.com
endo-Functionalized Bis-urea MacrocycleEncapsulation (Host-Guest Complex)Forms a spontaneous and thermodynamically favorable inclusion complex driven by hydrogen bonding and C-H···π interactions. nih.gov

Supramolecular Polymer Network Construction

Based on the available scientific literature, the direct application of this compound in the construction of supramolecular polymer networks has not been documented. Supramolecular polymers are typically formed through reversible, non-covalent interactions between monomeric units, and while this compound participates in non-covalent interactions such as EDA complex formation, its specific use as a building block in supramolecular polymer networks is not a focus of current research.

Supramolecular Tessellations via Pillar[n]arenes-Based Exo-Wall Interactions

The use of this compound in the formation of supramolecular tessellations through pillar[n]arenes-based exo-wall interactions is not described in the reviewed scientific literature. While studies have demonstrated the formation of such tessellations using dinitrobenzene derivatives, such as 1,5-difluoro-2,4-dinitrobenzene (B51812) and 1-chloro-2,4-dinitrobenzene (B32670), with perethylated pillar[n]arenes, there is no specific mention of the use of this compound for this purpose. rhhz.netresearchgate.netnih.govacs.org These studies highlight the importance of the electronic and steric properties of the guest molecule in directing the self-assembly of these ordered two-dimensional patterns. rhhz.netresearchgate.netnih.govacs.org

Halogen and Hydrogen Bonding Hierarchies

The participation of this compound in halogen and hydrogen bonding hierarchies is crucial for its crystal engineering and molecular recognition applications.

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor through its nitro groups. Computational studies have identified four potential hydrogen bond acceptor sites on the molecule. The formation of hydrogen bonds has been shown to be a facilitating factor in the binding of this compound within the cavity of a bis-urea macrocyclic host. nih.gov

Halogen Bonding: The ability of the nitro groups in dinitrobenzene isomers to act as halogen bond acceptors has been explored in theoretical studies. These interactions involve the electron-rich oxygen atoms of the nitro group and an electropositive region on a halogen atom of a donor molecule. While specific studies on the halogen bonding hierarchies of this compound are limited, research on dinitrobenzene in general indicates that it can form fluxional halogen bonds with molecules like tetrafluorodiiodobenzene. nih.gov These interactions are directional and play a significant role in the formation of co-crystals and other supramolecular assemblies. richmond.edu

Catalytic Systems and Applications

A significant application of this compound is in the development of dioxygen-compatible electron donor-acceptor (EDA) catalytic systems. researchgate.netresearchgate.netnih.gov Traditional EDA complex photochemistry often requires an inert atmosphere to be efficient. However, a novel air-stable EDA complex system has been developed that utilizes commercially available nitroaromatic compounds, with this compound being identified as a particularly effective organocatalytic acceptor, in conjunction with tertiary amines as electron donors. researchgate.netresearchgate.net

In this system, the EDA complex formed between this compound and a tertiary amine can be excited by visible light, leading to a single electron transfer. The resulting dinitrobenzene radical anion is stabilized by the nitro groups, which helps to prevent unproductive back-electron transfer. researchgate.net Crucially, this radical anion can then be intercepted by molecular oxygen (dioxygen) to generate a superoxide (B77818) radical anion, a reactive oxygen species. researchgate.net This process regenerates the this compound acceptor, allowing it to participate in the catalytic cycle again. researchgate.net

This catalytic system has been successfully applied to the aerobic oxygenation of boronic acids, demonstrating a practical approach to utilizing dioxygen as an oxidant in a photochemical process under ambient conditions. researchgate.netresearchgate.net

Catalytic System ComponentRoleMechanism Step
This compoundElectron Acceptor (Organocatalyst)Forms EDA complex with electron donor. researchgate.net
Tertiary Amine (e.g., tri-n-butylamine)Electron DonorForms EDA complex with this compound. researchgate.net
Visible LightEnergy SourceExcites the EDA complex to initiate single electron transfer. researchgate.net
Dioxygen (O₂)OxidantAccepts an electron from the dinitrobenzene radical anion to form a superoxide radical anion. researchgate.net

Multifunctional Heterogeneous Catalysis

This compound serves as a key substrate in cascade reactions facilitated by multifunctional heterogeneous catalysts. These advanced catalytic systems are designed to perform multiple reaction steps in a single pot, offering significant advantages in terms of efficiency and sustainability. A notable application is the one-pot synthesis of 2-phenylbenzimidazole (B57529) through the reductive coupling of this compound with benzaldehyde (B42025) in water, utilizing a sophisticated cobalt catalyst. nih.gov

The catalyst, denoted as Co₂PNₓ@NC, is a heterogeneous system featuring cobalt nanoparticles and single atoms supported on a nitrogen and phosphorus co-doped carbon matrix. This multifunctional character is crucial for the sequential steps of the cascade reaction. The process begins with the hydrogenation of this compound to 2-nitroaniline (B44862), which is an essential intermediate. nih.gov Subsequently, a condensation reaction with benzaldehyde and further reduction steps lead to the final benzimidazole product.

Kinetic studies of this reaction reveal that the hydrogenation of this compound is the initial and critical step. The concentration of the 2-nitroaniline intermediate increases in the early stages of the reaction and then decreases as it is converted into the final product, 2-phenylbenzimidazole. The catalyst's design, with both cobalt single atoms and larger nanoparticles, remains stable and effective throughout the process, allowing for efficient conversion and high selectivity. nih.gov The catalyst has demonstrated robustness, maintaining high conversion and selectivity over five consecutive reaction runs. nih.gov

Catalyst Performance in the Reductive Coupling of this compound and Benzaldehyde nih.gov
Run NumberThis compound Conversion (%)2-Phenylbenzimidazole Selectivity (%)
1>9998
2>9998
3>9997
49896
59795

Catalysis in Micellar Media

Micellar media offers a unique microenvironment for conducting chemical reactions, including those involving dinitrobenzene derivatives. Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, which can significantly alter reaction rates and mechanisms. While specific studies on this compound are limited, research on closely related compounds like 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene (B121222) provides significant insight into the principles of micellar catalysis for aromatic nucleophilic substitution (SNAr) reactions. acs.orgarkat-usa.orgacs.orgresearchgate.net

The catalytic effect of micelles stems from their ability to solubilize and concentrate reactants within the micellar pseudophase, which is the volume occupied by the micelles themselves. researchgate.net This partitioning of reactants from the bulk solvent into the micelles leads to an increase in their effective local concentrations, thereby accelerating the reaction rate. arkat-usa.org

The nature of the surfactant determines the type of micelle and its catalytic properties:

Cationic Micelles : Surfactants like cetyltrimethylammonium bromide (CTAB) form micelles that create a positively charged surface (the Stern layer). This positive charge attracts anionic nucleophiles (like OH⁻) and repels cationic species, concentrating the nucleophile at the micelle-water interface where the substrate is located. This effect enhances the rate of SNAr reactions. researchgate.net

Anionic Reverse Micelles : Surfactants such as Aerosol-OT (AOT) can form reverse micelles in nonpolar solvents. These structures encapsulate aqueous nanodroplets, creating a polar core within a nonpolar bulk medium. SNAr reactions, for instance between 1-fluoro-2,4-dinitrobenzene and amines, have been shown to be significantly faster in these AOT reverse micelles compared to the pure organic solvent. acs.orgacs.org

The reaction rate in micellar systems is highly dependent on the surfactant concentration. Typically, the observed rate constant increases with surfactant concentration up to a certain point, after which it may decrease. arkat-usa.org This phenomenon occurs because, initially, more micelles are formed to host the reactants. However, at very high surfactant concentrations, the reactants become diluted among a larger number of micelles, decreasing the probability of them encountering each other within the same micelle, which slows the reaction. arkat-usa.org

Furthermore, the micellar environment can alter the reaction mechanism itself. For example, SNAr reactions that are base-catalyzed in a pure organic solvent like n-hexane may become uncatalyzed in a micellar medium because the formation of the intermediate becomes the rate-determining step within the confined space of the micelle interface. acs.orgacs.org


Environmental Processes and Remediation Strategies Excluding Toxicological Mechanisms

Environmental Distribution and Mobility

The distribution of 1,2-dinitrobenzene (B166439) in the environment is determined by its partitioning between air, water, and soil, influenced by its volatility, solubility, and adsorption characteristics.

In the atmosphere, this compound is primarily subject to degradation through reactions with hydroxyl radicals (OH) and potentially photolysis. The estimated rate constant for the vapor-phase reaction of this compound with photochemically produced hydroxyl radicals is 2.1 x 10⁻¹⁴ cm³/molecule-sec at 25 °C nih.gov. This reaction rate corresponds to an atmospheric half-life of approximately 753 days, assuming a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ molecules/cm³) nih.gov. This suggests that degradation by hydroxyl radicals is a slow process in the atmosphere.

Additionally, nitrobenzene (B124822) compounds, including this compound, absorb light at wavelengths greater than 290 nm nih.gov. This absorption indicates that this compound may be susceptible to direct photolysis, a process where sunlight directly breaks down the molecule. However, hydrolysis is not considered a significant environmental fate process for this compound, as it lacks functional groups that readily undergo hydrolysis under environmental conditions nih.govchemicalbook.com.

Table 6.1.1: Atmospheric Fate Parameters of this compound

ParameterValueNotesSource
Reaction Rate Constant with OH Radicals2.1 x 10⁻¹⁴ cm³/molecule-sec (at 25 °C)Estimated value nih.gov
Atmospheric Half-life (due to OH reaction)~753 daysBased on OH concentration of 5 x 10⁵ molecules/cm³ nih.gov
Susceptibility to PhotolysisSusceptible (absorbs light > 290 nm)Suggests potential for direct photodegradation nih.gov
HydrolysisNot significantLacks hydrolyzable functional groups nih.govchemicalbook.com

The mobility of this compound in soil is influenced by its adsorption to soil components, particularly organic matter and clay minerals. The estimated organic carbon-water (B12546825) partition coefficient (Koc) for this compound is approximately 200 nih.gov. Based on classification schemes, this Koc value suggests that this compound is expected to exhibit moderate mobility in soil nih.govchemsafetypro.com.

However, nitrobenzenes are known to adsorb strongly to clay surfaces. This adsorption occurs through interactions between the nitro group of the molecule and the water molecules or metallic cations present in the clay structure nih.govechemi.comnih.gov. Consequently, in soils with a high clay content, the mobility of this compound is anticipated to be low due to this enhanced adsorption nih.gov. The compound's octanol-water partition coefficient (log Kow) is 1.69, indicating a moderate potential for partitioning into organic phases nih.gov. Volatilization from moist soil surfaces is not expected to be a significant removal mechanism, given its low estimated Henry's Law constant nih.gov.

Table 6.1.2: Soil Mobility and Adsorption Parameters of this compound

ParameterValueNotesSource
Koc (Organic Carbon-Water Partition Coefficient)~200Estimated value, suggesting moderate mobility. nih.gov
Log Kow (Octanol-Water Partition Coefficient)1.69Indicates moderate partitioning into organic phases. nih.gov
Soil MobilityModerateGenerally, but expected to be low in clay-rich soils due to strong adsorption to clay surfaces. nih.govechemi.com
Adsorption to ClayStrongInteraction between nitro group and clay components. nih.govechemi.com
Volatilization from SoilNot significantLow estimated Henry's Law constant. nih.gov

Degradation Pathways in Environmental Matrices

This compound can undergo degradation in soil and water systems primarily through biological processes.

Biodegradation is a key process for the removal of this compound from the environment. Studies indicate that this compound is expected to biodegrade slowly in both soil and water systems nih.gov. Under both anaerobic and aerobic conditions, using a sewage inoculum, this compound has been observed to degrade into nitroaniline chemicalbook.com. Further research on similar compounds, like nitrobenzene, shows that it can be transformed into aniline (B41778) and eventually mineralized lnppswu.com. More specifically, in silt loam soil at 25 °C, over 64 days were required for biodegradation, confirming its slow degradation rate in terrestrial environments nih.gov.

Microbial transformation involves the structural modification of chemical compounds by microorganisms or their enzyme systems, typically leading to more polar and less persistent molecules medcraveonline.com. While specific microbial transformation pathways for this compound are not extensively detailed in the provided literature, studies on related nitroaromatic compounds offer insights. For instance, bacterial strains possessing toluene (B28343) degradative pathways have been shown to oxidize nitrobenzene, yielding products such as 3-nitrocatechol and nitrophenols through mono- and dioxygenase enzyme activity asm.orgnih.gov. This suggests that similar enzymatic mechanisms could be involved in the transformation of this compound in the environment.

Formation as an Impurity in Industrial Processes

This compound can be released into the environment through various industrial activities. Its production and use in the manufacture of dyes, explosives, as an organic synthesis reagent, and historically as a camphor (B46023) substitute in cellulose (B213188) nitrate (B79036) can lead to its release nih.gov.

Furthermore, this compound is known to form as an impurity during the production of other compounds, notably 2,4,6-trinitrotoluene (B92697) (TNT) nih.govechemi.comcdc.gov. The primary method for its synthesis involves the nitration of nitrobenzene using a mixture of nitric and sulfuric acids chemicalbook.com. Uncontrolled reaction conditions during nitration processes can also lead to the formation of dinitrobenzene derivatives chemicalbook.com.

Compound List

The following chemical compounds were mentioned in this article:

this compound

Nitroaniline

2,4,6-Trinitrotoluene (TNT)

Benzene (B151609)

Nitrobenzene

Nitrophenol

Nitrocatechol

Aniline

Hydroxyl radical (OH)

Advanced Analytical Methods for Research Investigations

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopic methods play a crucial role in understanding the intricate chemical behavior and reaction pathways of 1,2-Dinitrobenzene (B166439). These techniques offer insights into molecular structure, electronic transitions, and dynamic processes.

UV-Vis Spectroscopy in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound, particularly when chromophoric species are involved. By tracking changes in absorbance at specific wavelengths over time, kinetic parameters such as reaction rates and rate constants can be determined. For this compound, its inherent electronic structure allows for UV absorption, with a reported molar absorptivity (ε) of 23.7 mM⁻¹ cm⁻¹ at 290 nm . In kinetic studies, UV-Vis spectroscopy can be employed to follow the disappearance of 1,2-DNB or the appearance of reaction intermediates or products. For instance, studies on related dinitrobenzene derivatives have utilized UV-Vis to monitor reaction kinetics by observing absorbance changes corresponding to species formed during the reaction, allowing for the estimation of relaxation times for processes following first-order kinetics scielo.br.

Table 7.1.1: UV-Vis Spectroscopic Characteristic of this compound

ParameterValueWavelengthReference
Molar Absorptivity (ε)23.7 mM⁻¹ cm⁻¹290 nm

Fluorescence Emission Spectroscopy in Supramolecular Systems

While this compound itself is not typically considered a fluorescent compound, it can be studied within supramolecular systems where fluorescence is used as a probe. In such contexts, 1,2-DNB can act as a quencher or modulator of the fluorescence of a host molecule. Research has shown that supramolecular polymer networks can detect nitro explosives, including this compound, by observing changes in their fluorescence emission spectra researchgate.net. These interactions within supramolecular assemblies can lead to fluorescence quenching or enhancement, providing a means to study host-guest interactions and the presence of analytes like 1,2-DNB.

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural and Mechanistic Analysis of Derivatives

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopies are indispensable for detailed structural characterization and mechanistic investigations of this compound and its derivatives. These techniques provide information about the vibrational modes of the molecule, corresponding to specific functional groups and molecular vibrations. Comparative studies employing both experimental FTIR and FT-Raman, alongside theoretical calculations (e.g., DFT), have been conducted to analyze the structure and vibrational spectra of this compound nih.govchemicalbook.comscispace.com. These analyses allow for the assignment of characteristic frequencies to vibrations such as C-NO₂ stretching, C-H stretching and bending, and ring vibrations, aiding in the identification of structural modifications in derivatives and providing insights into potential reaction mechanisms.

Table 7.1.3: Selected Vibrational Frequencies (cm⁻¹) of this compound

AssignmentFTIR (Experimental)FT-Raman (Experimental)Theoretical (DFT/B3LYP)Reference
Ring stretching (ν₁₄)153415321540 nih.gov
NO₂ asymmetric stretching (ν₁₃)152615251530 nih.gov
Ring stretching (ν₁₂)146814691472 nih.gov
NO₂ symmetric stretching (ν₁₁)134813471351 nih.gov
C-H stretching (ν₃)309330913105 nih.gov
C-NO₂ stretching (ν₈)860865868 nih.gov

Electrochemical Methods for Reaction Mechanism and Kinetics

Electrochemical techniques are vital for probing the redox behavior of this compound, offering deep insights into its reaction mechanisms and kinetics, particularly its reduction processes.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is extensively used to study the electrochemical reduction of this compound. Typically, 1,2-DNB undergoes two reversible one-electron reduction steps in aprotic solvents, leading to the formation of a radical anion (RA) and subsequently a dianion (DA) researchgate.netmdpi.com. These redox processes are sensitive to the surrounding environment, including the presence of proton donors or host molecules, which can significantly influence the observed potentials and reaction kinetics researchgate.netasianpubs.org. For instance, the addition of urea (B33335) derivatives to solutions of dinitrobenzene isomers has been shown to cause shifts in voltammetric signals, indicating host-guest interactions and proton transfer events. The proton transfer rate constant for the anion radical of this compound with a specific dihomooxacalix arene bidentate urea derivative was reported to be approximately 5 M⁻¹ s⁻¹ researchgate.net. CV is instrumental in determining reduction potentials, identifying reaction intermediates, and evaluating the reversibility and kinetics of electron transfer processes.

Table 7.2.1: Cyclic Voltammetric Behavior of this compound

TechniqueSolventElectrolyteKey ObservationReference
Cyclic VoltammetryCH₃CN0.1 M n-Bu₄NPF₆Two reversible reduction processes observed, forming radical anion and dianion. Potential shifts upon addition of urea. researchgate.net
Cyclic VoltammetryDMF0.1 M TBAPTwo reversible reduction peaks observed, indicating formation of RA and DA. asianpubs.org
Cyclic VoltammetryDMFSupporting ElectrolyteReversible reduction/oxidation peaks observed on GCE; irreversible reduction on Si-H electrodes. mdpi.com
Cyclic VoltammetryPropylene CarbonateSupporting ElectrolyteProtonation of anion radicals studied. asianpubs.org

Chronoamperometry

Chronoamperometry (CA) complements cyclic voltammetry in the study of electrochemical reaction mechanisms and kinetics. By applying a potential step and monitoring the resulting current decay, CA can provide quantitative data on diffusion coefficients and reaction rate constants. This technique is particularly useful for studying fast reactions occurring at the electrode surface or in the diffusion layer. For dinitrobenzenes, chronoamperometry has been employed in conjunction with CV to elucidate electroreduction mechanisms, including protonation reactions of electrogenerated radical anions and dianions semanticscholar.orgresearchgate.netdntb.gov.uakab.ac.ug. While specific rate constants for 1,2-DNB using chronoamperometry are less frequently reported in the provided snippets compared to CV, the technique is recognized for its utility in comparing reaction kinetics in different solvent systems and in determining rate constants for proton transfer reactions in electrochemical processes mathnet.ru.

Q & A

Basic Research Questions

Q. What is the role of 1,2-dinitrobenzene in organic synthesis methodologies such as the Pictet-Spengler reaction?

  • Methodological Answer : this compound acts as a mild oxidant in the Pictet-Spengler reaction, enabling the formation of pyrrolo quinoxalines from aryl amines. Its nitro groups facilitate oxidative cyclization while maintaining selectivity under controlled conditions (e.g., room temperature, inert atmosphere). Researchers should optimize stoichiometric ratios (typically 1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC to avoid over-oxidation byproducts .

Q. How do the physical properties of this compound influence its behavior in chromatographic techniques like TLC?

  • Methodological Answer : Due to its higher polarity compared to the 1,4-isomer, this compound exhibits a lower Rf value in normal-phase TLC. For accurate separation, use polar solvents (e.g., ethyl acetate/hexane mixtures) and silica plates. In a study comparing isomers, the Rf of 1,4-dinitrobenzene (0.65) exceeded that of this compound (0.45) under identical conditions, reflecting differences in dipole moments and solubility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement the following:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to prevent dermal/ocular exposure (Acute Tox. 1 Dermal/Inhalation ).
  • Ventilation : Use fume hoods to mitigate inhalation risks (LD₅₀ inhalation: 0.5 mg/L in rats ).
  • Storage : Store in airtight containers at 2–8°C, segregated from reducing agents and combustibles (Storage Class 6.1A ).

Advanced Research Questions

Q. How can electrochemical studies of this compound be designed to account for the influence of additives like 1,3-diphenylurea?

  • Methodological Answer : Cyclic voltammetry in dimethylformamide (DMF) reveals that 1,3-diphenylurea shifts the second reduction potential of this compound by +0.3 V due to hydrogen-bonding interactions. To isolate these effects:

  • Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference).
  • Maintain a urea-to-dinitrobenzene molar ratio of 2:1.
  • Compare results with control experiments using non-interacting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) .

Q. What methodological considerations are necessary for detecting this compound in environmental matrices using GC-MS?

  • Methodological Answer :

  • Sample Preparation : Extract aqueous/soil samples with dichloromethane (EPA Method 8330B) and concentrate via rotary evaporation.
  • Surrogate Standards : Include 1,3-dinitrobenzene-d₆ to monitor recovery rates (target: 85–115% ).
  • GC-MS Parameters : Use an Rxi®-SVOCms column (30 m × 0.25 mm ID) with a temperature ramp from 50°C to 300°C (10°C/min). Retention time for this compound is ~6.29 min .
  • Validation : Ensure detection limits ≤0.1 µg/L and inter-laboratory precision (RSD <15%) .

Q. How do isomer-specific differences in nitroaromatic compounds affect their toxicological profiles?

  • Methodological Answer : The ortho-configuration of this compound increases steric hindrance, reducing its ability to induce methemoglobinemia compared to the para-isomer. In vitro assays (e.g., rat erythrocyte exposure) show a methemoglobin ratio of 1.2 for 1,2-DNB vs. 3.5 for 1,4-DNB. To study mechanisms:

  • Quantify nitroso intermediates via UV-Vis spectroscopy (λmax = 540 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.